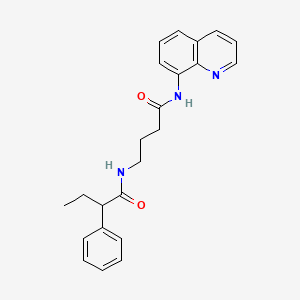

N-(4-氧代-4-(喹啉-8-基氨基)丁基)-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their pharmaceutical and biological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of quinoline derivatives can display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including alcoholysis . The reaction conditions and the specific substituents on the quinoline ring can greatly influence the outcome of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide” would depend on the specific structure of the compound. Quinoline itself is a colorless hygroscopic liquid .科学研究应用

抗结核活性

- 合成了具有抗结核活性的新化合物,展示了喹啉衍生物在抗结核药物开发中的潜在应用。其中一种化合物已进入临床试验的最后阶段,表现出很高的抗结核活性,并准备用于临床实践 (Omel’kov, Fedorov, & Stepanov, 2019)。

抗肿瘤活性

- 一项关于新型阿姆斯汀类似物研究表明,用喹啉体系取代吖啶部分会显著降低抗癌活性,突出了分子结构在决定生物活性中的关键作用 (Chilin et al., 2009)。

- 另一项研究发现 4-苯胺呋喃[2,3-b]喹啉衍生物作为针对非小细胞肺癌的选择性和口服活性化合物,展示了喹啉衍生物在癌症治疗中的潜力 (Yu‐Wen Chen et al., 2011)。

抗疟疾和抗真菌活性

- 合成了功能化氨基喹啉,并证明了其对恶性疟原虫的中等效力,一些化合物还显示出对氯喹耐药菌株的活性。此外,这些化合物对特定真菌菌株表现出有希望的抗真菌活性 (Vandekerckhove et al., 2015)。

分子配合物形成

- 一项关于涉及 2-[4-二甲氨基)苯亚胺]-3-氧代-N-苯基丁酰胺和 N,N-二甲基-4-亚硝基苯胺的分子配合物研究揭示了通过氢键和 π-π* 相互作用的相互作用,强调了结构分析在理解化学化合物行为中的重要性 (Lewiński, Nitek, & Milart, 1993)。

生物相互作用

- 合成了偶氮亚胺喹啉衍生物,并评估了它们的抗氧化、抗炎、抗微生物活性和 DNA / BSA 结合,证明了喹啉衍生物的多样化生物应用 (Douadi et al., 2020)。

作用机制

Target of Action

The primary targets of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

The compound interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The MAP kinase pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Result of Action

By inhibiting ERK1/2 and disrupting the MAP kinase pathway, N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide can alter cell proliferation and differentiation . This could potentially lead to antineoplastic effects, making the compound a candidate for cancer treatment .

未来方向

The future research directions for quinoline derivatives are vast, given their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

属性

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-2-19(17-9-4-3-5-10-17)23(28)25-16-8-14-21(27)26-20-13-6-11-18-12-7-15-24-22(18)20/h3-7,9-13,15,19H,2,8,14,16H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENDJCFFXLBRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2989303.png)

![1-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2989304.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2989305.png)

![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)